Cas no 523-01-3 (Emetan, 1',2'-didehydro-6',7',10,11-tetramethoxy-)

523-01-3 structure
Produktname:Emetan, 1',2'-didehydro-6',7',10,11-tetramethoxy-
Emetan, 1',2'-didehydro-6',7',10,11-tetramethoxy- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Emetan, 1',2'-didehydro-6',7',10,11-tetramethoxy-
- O-methylpsychotrine
- (2R,3R,11bS)-2-[(6,7-Dimethoxy-3,4-dihydroisoquinoline-1-yl)methyl]-3-ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine
- 1',2'-Didehydro-6',7',10,11-tetramethoxyemetan
- (2R,3R,11bS)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline
- (2R,3R,11bS)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
- 1',2'-Dehydroemetin
- AC1L22FZ
- EINECS 208-339-8
- Methylpsychotrin
- Methylpsychotrine
- Psychotrine, O-methyl- (6CI,7CI)
- SureCN181482
- C17411
- 523-01-3
- SCHEMBL181482
- CHEMBL471812
- O-METHYLPSYCHOTRINE [MI]
- UNII-V7C64CD3BR
- CHEBI:81067
- DTXSID70200318
- NS00032476
- Psychotrine, O-methyl-
- O-methyl-psychotrine
- 2H-BENZO(A)QUINOLIZINE, 2-((3,4-DIHYDRO-6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-, (2R,3R,11BS)-
- V7C64CD3BR
- 1',2'-DEHYDROEMETINE
- Q27155023
- BDBM50478516
- FBRKYRSUSJWLHH-HMHJJOSWSA-N
- 2H-Benzo[a]quinolizine, 2-[(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, (2R,3R,11bS)-
-
- Inchi: InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,25H,6-12,17H2,1-5H3
- InChI-Schlüssel: FBRKYRSUSJWLHH-UHFFFAOYSA-N
- Lächelt: CCC1CN2CCc3cc(OC)c(OC)cc3C2CC1CC1=NCCc2cc(OC)c(OC)cc12 |t:24|
Berechnete Eigenschaften
- Genaue Masse: 478.283
- Monoisotopenmasse: 478.283
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 7
- Komplexität: 732
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.962
- Topologische Polaroberfläche: 52.5A^2
Experimentelle Eigenschaften
- Dichte: 1.21
- Siedepunkt: 599.4°C at 760 mmHg
- Flammpunkt: 316.3°C
- Brechungsindex: 1.602
Emetan, 1',2'-didehydro-6',7',10,11-tetramethoxy- Verwandte Literatur
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1. 346. Ipecacuanha alkaloids. Part I. Fractionation studies and the isolation of two new alkaloidsA. R. Battersby,G. C. Davidson,B. J. T. Harper J. Chem. Soc. 1959 1744
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2. XXXVIII.—The alkaloids of ipecacuanha. Part IIFrank Lee Pyman J. Chem. Soc. Trans. 1917 111 419
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3. Structure of didehydroemetine and O-methylpsychotrineChris Schuij,Gerard M. J. Beijersbergen van Henegouwen,Kees W. Gerritsma J. Chem. Soc. Perkin Trans. 1 1979 970
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4. 277. The synthesis of emetine and related compounds. Part V. A stereochemically favourable synthesis of emetineH. T. Openshaw,Norman Whittaker J. Chem. Soc. 1963 1461
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5. 149. Ipecacuanha alkaloids. Part V. Stereospecific synthesis of (+)-O-methylpsychotrine and (–)-emetineA. R. Battersby,J. C. Turner J. Chem. Soc. 1960 717
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